2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol typically involves the reaction of 2,4-dichlorophenol with 2,4,5-trichlorophenol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify its chemical structure, leading to different derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to microbial resistance and as a model compound for studying the effects of antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections and as a preservative in pharmaceutical formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular targets include various bacterial enzymes and pathways involved in cell wall synthesis and energy production .
Comparison with Similar Compounds
Similar Compounds
2,4,4’-Trichloro-2’-hydroxydiphenyl ether: Another name for triclosan, with similar antibacterial properties.
Chloroxylenol: A related compound with broad-spectrum antimicrobial activity.
Hexachlorophene: An antiseptic agent with similar uses in personal care products.
Uniqueness
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is unique due to its specific mechanism of action and its widespread use in consumer products. Its ability to inhibit ENR sets it apart from other antimicrobial agents, making it a valuable compound in both research and industry .
Properties
CAS No. |
835602-04-5 |
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Molecular Formula |
C18H11Cl3O3 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H11Cl3O3/c19-11-5-7-15(13(21)9-11)23-17-8-6-12(20)10-18(17)24-16-4-2-1-3-14(16)22/h1-10,22H |
InChI Key |
DVDJPDHUBXZZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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